molecular formula C23H23Cl2N3O2 B3712233 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine

1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B3712233
M. Wt: 444.3 g/mol
InChI Key: QPTBXDYWAWRRBB-UHFFFAOYSA-N
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Description

1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the oxazole and piperazine intermediates. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the oxazole and piperazine intermediates using reagents such as coupling agents or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Research: This compound can be used as a tool to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dichlorobenzyl)piperazine
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

Uniqueness

1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine is unique due to its specific substitution pattern and the presence of both oxazole and piperazine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3O2/c1-14-6-4-9-19(15(14)2)27-10-12-28(13-11-27)23(29)20-16(3)30-26-22(20)21-17(24)7-5-8-18(21)25/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTBXDYWAWRRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine
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1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine
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1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine
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1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine
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1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine
Reactant of Route 6
1-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2,3-dimethylphenyl)piperazine

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